N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide
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Overview
Description
N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide, also known as QNZ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. QNZ is a small molecule inhibitor of the NF-κB signaling pathway, which is involved in the regulation of immune responses, inflammation, and cell survival. Due to its ability to modulate NF-κB activity, QNZ has been investigated for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Scientific Research Applications
Synthesis and Chemical Properties
- Novel quinolin-6-ylthioacetamides and quinolin-6-ylpropanamides have been prepared, showcasing the utility of quinoline derivatives in the synthesis of linker isomers of quinolin-6-yloxyacetamide fungicides. The Newman–Kwart rearrangement has been identified as a highly useful method for the concise synthesis of these compounds from available quinolinol building blocks (Kessabi et al., 2016).
Neuroprotective Applications
- 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor, has demonstrated potent neuroprotective effects against global ischemia. It is a selective inhibitor of the quisqualate subtype of the glutamate receptor, indicating the potential of quinoline derivatives in neuroprotection (Sheardown et al., 1990).
Anticancer Activity
- Quinoline and its analogs have been studied for their anticancer activities, with a focus on their mechanisms of action, structure-activity relationship (SAR), and selective activity against various cancer drug targets. This includes inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, underscoring quinoline's potential as a scaffold in cancer drug discovery (Solomon & Lee, 2011).
Materials Science
- The interaction of N-methyl 8-hydroxy quinoline methyl sulphate with sepiolite, a clay mineral, has been explored. Acid treatment of sepiolite led to partial dissolution and demonstrated a strong interaction between the clay and the quinoline derivative. This study highlights the potential of quinoline compounds in materials applications, particularly for UV protection (Hoyo et al., 1993).
Mechanism of Action
Target of Action
Quinoline derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinoline derivatives are known to interact with cells and have been screened for their efficacy against typical drugs
Biochemical Pathways
Quinoline derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
As a quinoline derivative, it may exhibit a range of biological activities, but specific effects would depend on its interaction with its targets .
Properties
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-15(19)18(11(2)3)10-13-9-12-7-5-6-8-14(12)17-16(13)20/h5-9,11H,4,10H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVUZGOQHVXQCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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